
2,6-Difluoropyridine-4-carboxylic acid CAS
number 88912-23-6

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2,6-Difluoropyridine-4-carboxylic

acid

Cat. No.: B1322325 Get Quote

An In-Depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic Acid: Synthesis, Reactivity,

and Applications

Executive Summary
This technical guide provides a comprehensive overview of 2,6-Difluoropyridine-4-carboxylic
acid (CAS No. 88912-23-6), a pivotal heterocyclic building block for researchers and

professionals in drug discovery and materials science. Also known as 2,6-difluoroisonicotinic

acid, this compound's unique electronic properties, stemming from the presence of two highly

electronegative fluorine atoms flanking the pyridine nitrogen, render it an exceptionally versatile

synthon. Its primary utility lies in its capacity for regioselective functionalization via nucleophilic

aromatic substitution (SNAr), enabling the construction of complex molecular architectures.

This guide details the compound's physicochemical properties, provides a robust protocol for

its synthesis, explores its characteristic reactivity, and discusses its applications as a critical

intermediate in the pharmaceutical industry.

Physicochemical & Spectroscopic Profile
2,6-Difluoropyridine-4-carboxylic acid is typically supplied as a white to off-white crystalline

solid, necessitating specific storage conditions to maintain its integrity.[1]

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 88912-23-6 [2]

Molecular Formula C₆H₃F₂NO₂

Molecular Weight 159.09 g/mol

Appearance White to off-white solid/powder [1]

Boiling Point (Predicted) 398.6 ± 37.0 °C

Density (Predicted) 1.535 ± 0.06 g/cm³

pKa (Predicted) 2.69 ± 0.10

Storage Conditions
2-8°C, under inert gas

(Nitrogen or Argon)

Spectroscopic Characterization
While a complete, published dataset is scarce, the expected spectroscopic signatures can be

reliably predicted based on the structure and data from analogous compounds.[1][3]

Table 2: Predicted Spectroscopic Data
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Technique Expected Signature

¹H NMR

A singlet or narrowly split triplet (due to ⁴JH-F

coupling) in the aromatic region (δ 7.5-8.0 ppm)

corresponding to the two equivalent protons at

the C3 and C5 positions. A broad singlet at high

delta (δ >10 ppm) for the carboxylic acid proton.

¹³C NMR

Signals for the fluorine-bearing carbons (C2,

C6) would appear as a doublet of doublets at

high chemical shift (δ ~160-165 ppm) due to

large ¹JC-F coupling. The C4 carbon would be a

triplet, and the C3/C5 carbons would be

doublets due to C-F coupling. The carboxyl

carbon (C=O) would appear around δ 165-170

ppm.

¹⁹F NMR

A single resonance is expected due to the

chemical equivalence of the two fluorine atoms,

likely appearing in the range of δ -70 to -90 ppm

(relative to CFCl₃).

IR (Infrared)

Characteristic peaks including a broad O-H

stretch (~2500-3300 cm⁻¹), a sharp C=O stretch

(~1700-1730 cm⁻¹), C-F stretching vibrations

(~1200-1300 cm⁻¹), and aromatic C=C/C=N

stretches (~1400-1600 cm⁻¹).

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ or protonated

molecule [M+H]⁺ would be observed at m/z 159

or 160, respectively.

Synthesis and Purification
While multiple synthetic routes can be conceptualized, a highly plausible and efficient method

involves the directed ortho-lithiation of the commercially available precursor, 2,6-

difluoropyridine, followed by carboxylation. This strategy leverages the activating effect of the

fluorine atoms and the pyridine nitrogen, which direct deprotonation to the C3 position.[4][5][6]
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Proposed Synthesis Protocol: Lithiation-Carboxylation
This protocol is based on well-established methodologies for the functionalization of

fluoropyridines.[4][5]

Step 1: Preparation

Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a

flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer,

and a dropping funnel.

Cool the THF to -78 °C using a dry ice/acetone bath.

Slowly add n-Butyllithium (n-BuLi, typically 2.5 M in hexanes) to the flask, followed by the

dropwise addition of diisopropylamine to form lithium diisopropylamide (LDA) in situ. Stir for

30 minutes at -78 °C.

Step 2: Lithiation

Dissolve 2,6-difluoropyridine in a minimal amount of anhydrous THF and add it dropwise to

the freshly prepared LDA solution at -78 °C.

Maintain the temperature and stir the reaction mixture for 1-2 hours. The fluorine atoms and

the ring nitrogen direct the lithiation to occur regioselectively at the C3 (or C5) position.[5][7]

Step 3: Carboxylation

Prepare a slurry of freshly crushed dry ice (solid CO₂) in anhydrous THF in a separate flask.

Transfer the aryllithium intermediate solution from Step 2 into the dry ice slurry via cannula

while maintaining a temperature below -60 °C. This step must be done carefully to avoid

excessive gas evolution.

Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

Step 4: Work-up and Purification

Quench the reaction mixture by the slow addition of water.
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Acidify the aqueous solution to pH 2-3 with cold 1M HCl. The desired carboxylic acid product

should precipitate as a solid.

Collect the solid by vacuum filtration and wash with cold water.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes).
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Step 1: Reagent Preparation

Steps 2 & 3: Core Reaction

Step 4: Work-up & Purification

Diisopropylamine + n-BuLi in THF

LDA Solution @ -78 °C

in situ formation

Lithiation @ C3

2,6-Difluoropyridine

Add to LDA Solution

Carboxylation with CO₂ (Dry Ice)

Quench with Electrophile

Crude Product Mixture

Warm to RT

Aqueous Work-up & Acidification

Precipitation & Filtration

Recrystallization

Pure 2,6-Difluoropyridine-
4-carboxylic Acid
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Synthetic Workflow Diagram
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Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,6-difluoropyridine-4-carboxylic acid is dominated by the high

reactivity of the C2 and C6 positions towards Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen

atom. This effect is significantly amplified by the two strongly electron-withdrawing fluorine

atoms. This electronic arrangement makes the C2 and C6 carbons highly electrophilic and

susceptible to attack by nucleophiles. The general mechanism proceeds via a two-step

addition-elimination pathway:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (C2 or

C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic

intermediate known as a Meisenheimer complex. The negative charge in this intermediate is

delocalized onto the electronegative nitrogen atom, which provides substantial stabilization

and lowers the activation energy for this step.[8]

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the

fluoride ion, which is an excellent leaving group.

This reactivity allows for the selective replacement of one or both fluorine atoms with a wide

variety of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to

a diverse library of substituted pyridines.[8][9]

Generalized SNAr Mechanism on the Pyridine Ring

Applications in Drug Discovery
The unique reactivity profile of 2,6-difluoropyridine-4-carboxylic acid makes it a highly

sought-after intermediate in pharmaceutical research and development.[10]

Scaffold Development: It serves as a foundational scaffold for the synthesis of complex

Active Pharmaceutical Ingredients (APIs). The ability to sequentially and selectively displace

the two fluorine atoms allows for the controlled introduction of different functional groups,

enabling the exploration of structure-activity relationships (SAR).[11]
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Factor Xa Inhibitors: The molecule is explicitly mentioned as an intermediate in the

preparation of diphenoxypyridine derivatives that exhibit inhibitory activity against Factor Xa,

a crucial enzyme in the blood coagulation cascade, highlighting its relevance in developing

novel anticoagulants.

Bioisosterism: The carboxylic acid group itself is a key pharmacophoric feature, capable of

forming critical hydrogen bond and ionic interactions with biological targets. Furthermore,

understanding the principles of bioisosteric replacement, where the carboxylic acid might be

mimicked by other acidic groups like tetrazoles or hydroxamic acids, allows medicinal

chemists to fine-tune properties such as acidity, lipophilicity, and metabolic stability.[12]

Safety, Handling, and Storage
As a laboratory chemical, 2,6-difluoropyridine-4-carboxylic acid requires careful handling.

Based on data from structurally similar compounds, it should be treated as a hazardous

substance.[13][14]

Hazard Classification: Expected to be classified under GHS07, indicating potential for skin

irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity via single

exposure, primarily affecting the respiratory system.[13]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be

conducted in a well-ventilated fume hood to avoid inhalation of dust.

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-

term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is

recommended. Keep away from strong oxidizing agents, acids, and bases.

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations.

Conclusion
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2,6-Difluoropyridine-4-carboxylic acid is a high-value chemical intermediate whose

importance in modern synthetic chemistry, particularly in the pharmaceutical sector, cannot be

overstated. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a

reliable and versatile platform for the synthesis of diverse and complex molecular targets. This

guide has provided the essential technical information required by researchers to effectively

synthesize, handle, and strategically employ this powerful building block in their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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